molecular formula C10H14BFO3 B1284247 2-Butoxy-5-fluorophenylboronic acid CAS No. 480438-62-8

2-Butoxy-5-fluorophenylboronic acid

Cat. No.: B1284247
CAS No.: 480438-62-8
M. Wt: 212.03 g/mol
InChI Key: ILEICROJFBXMNF-UHFFFAOYSA-N
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Description

2-Butoxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-Butoxy-5-fluorophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-Butoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . The compound’s role as an organoboron reagent in this process leads to the formation of new carbon–carbon bonds . This reaction is exceptionally mild and functional group tolerant .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of more complex molecules.

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The compound is relatively stable, readily prepared, and generally environmentally benign . It is advisable to handle the compound with caution in a well-ventilated laboratory following standard protocols for organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-fluorophenylboronic acid typically involves the reaction of 2-butoxy-5-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-5-fluorophenylboronic acid primarily undergoes:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Comparison with Similar Compounds

Comparison: 2-Butoxy-5-fluorophenylboronic acid is unique due to its butoxy and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

(2-butoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEICROJFBXMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584284
Record name (2-Butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-62-8
Record name 2-Butoxy-5-fluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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